2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine
Description
Alternative Chemical Designations and Registry Identifiers
This compound is recognized under multiple identifiers across chemical databases and commercial catalogs:
The InChIKey provides a unique hashed identifier for rapid database searches, while the CAS RN ensures global standardization in regulatory and procurement contexts .
Molecular Formula and Mass Spectrometry Data
The molecular formula of the compound is C₉H₁₈N₂O₄S·HCl , corresponding to a molecular weight of 286.78 g/mol . Key mass spectrometry characteristics include:
| Parameter | Value |
|---|---|
| Exact Mass (neutral form) | 254.0943 Da (C₉H₁₈N₂O₄S) |
| Isotopic Distribution | M+1 peak at ~255.10 Da (¹³C, ¹H contributions) |
| Major Fragments | - Loss of HCl (36.46 Da) - Cleavage of sulfonyl-amine bond (SO₂NH₂, 98 Da) |
The base peak in electron ionization (EI) mass spectra typically corresponds to the stable spirocyclic cation formed after cleavage of the sulfonyl-ethanamine bond. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 254.0943 with ≤5 ppm error .
Properties
Molecular Formula |
C9H18N2O4S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethanamine |
InChI |
InChI=1S/C9H18N2O4S/c10-3-8-16(12,13)11-4-1-9(2-5-11)14-6-7-15-9/h1-8,10H2 |
InChI Key |
JCTGGCYNWBRLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis modules can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine
- Structure: Replaces the 1,4-dioxa ring with a single 8-oxa group (C11H21NO).
- Applications: Limited data on biological activity, but its simpler structure may favor synthetic accessibility .
1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl Fluoride
- Structure : Shares the spiro core but replaces the ethylamine group with a sulfonyl fluoride (C18H24FN2O4S).
- Key Differences: The sulfonyl fluoride group is more reactive, enabling covalent binding to target proteins, unlike the sulfonamide’s non-covalent interactions.
- Applications : Used as a chemical probe for covalent inhibitor development .
Substituent Variations
N-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Hydrochloride
- Structure: Adds a methyl group to the spirocyclic amine (C9H18ClNO2).
- Key Differences : Methylation increases steric hindrance and basicity, altering pharmacokinetic properties. The hydrochloride salt enhances aqueous solubility.
- Applications : Explored in CNS-targeted therapies due to improved blood-brain barrier penetration .
Functional Group Modifications in Lead Compounds
Spirocyclic Derivatives in EZH2/HDAC Inhibitors
- Structure : Compound M41 (parent scaffold) and its analogs (e.g., 10b–10g) with isomerized or homologated spiro systems.
- Key Differences : Modifications to the spiroamine (e.g., bioisosteres or homologs) reduce planarity and alter binding to epigenetic targets like EZH2 and HDACs.
- Research Findings : The original spiroamine in M41 showed superior inhibitory activity compared to open-chain or homologated derivatives, emphasizing the importance of the 1,4-dioxa-8-azaspiro[4.5]decane core for target engagement .
Benzothiazol-Spiro Hybrids
- Structure: Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
- Key Differences : Incorporation of benzothiazol and aryl groups enhances π-π stacking and intercalation properties, making these hybrids potent in DNA-binding studies.
- Applications : Investigated for antitumor activity and fluorescence-based sensing .
Key Research Findings
- Conformational Rigidity : The 1,4-dioxa-8-azaspiro[4.5]decane core in the target compound provides superior conformational control compared to open-chain analogs, enhancing target selectivity .
- Sulfonamide vs. Sulfonyl Fluoride : The sulfonamide group enables reversible binding, while the sulfonyl fluoride derivative () is suited for irreversible inhibition, highlighting divergent therapeutic strategies .
- Substituent Impact : Allyl or methyl substituents () modify steric and electronic profiles, influencing solubility and bioavailability without compromising the spirocyclic advantage.
Biological Activity
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is characterized by the presence of both nitrogen and oxygen atoms. This unique configuration may contribute to its biological activity by influencing interactions with various molecular targets.
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C₇H₁₃N₃O₃S |
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine |
The biological activity of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is primarily attributed to its ability to act as a ligand for specific receptors in the body. Research indicates that compounds with similar structures can modulate receptor activity, influencing neurotransmitter release and cellular signaling pathways.
Potential Targets:
- σ1 Receptors : Studies have shown that analogs of this compound exhibit high affinity for σ1 receptors, which are implicated in various neurological processes.
- Acetylcholine Transporters : The compound may also interact with vesicular acetylcholine transporters, affecting cholinergic signaling.
Biological Activity and Therapeutic Potential
The therapeutic potential of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine has been investigated in various contexts:
Neuroprotective Effects
Research indicates that compounds related to this structure can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. For instance, a study demonstrated that a related compound improved cognitive function in animal models by enhancing synaptic plasticity.
Antidepressant Activity
In preclinical studies, derivatives of this compound have shown promise as antidepressants. The modulation of neurotransmitter systems (e.g., serotonin and dopamine) is believed to underlie these effects.
Case Studies
Several studies have explored the biological activity of compounds related to 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine:
- Neuropharmacological Study : A study published in Journal of Medicinal Chemistry evaluated the effects of a σ1 receptor ligand derived from the spirocyclic framework on anxiety-like behaviors in rodents. Results indicated significant reductions in anxiety levels compared to controls (K(i) = 5.4 ± 0.4 nM) .
- Cognitive Enhancement Research : Another investigation focused on the cognitive enhancement properties of an analog in aged rats, revealing improvements in memory retention and learning capabilities after administration .
- Binding Affinity Analysis : A radiolabeled version of the compound was synthesized for autoradiography studies, confirming specific binding to σ1 receptors with a selectivity ratio favoring σ2 receptors significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
